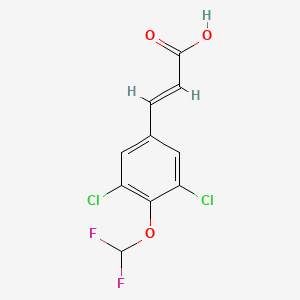
3-(3,5-Dichloro-4-(difluoromethoxy)phenyl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-Dichloro-4-(difluoromethoxy)phenyl)acrylic acid is an organic compound characterized by the presence of dichloro and difluoromethoxy substituents on a phenyl ring, which is further connected to an acrylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichloro-4-(difluoromethoxy)phenyl)acrylic acid typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Halogenation: Introduction of chlorine atoms to the phenyl ring.
Methoxylation: Introduction of the difluoromethoxy group.
Acrylic Acid Formation: Formation of the acrylic acid moiety through various organic reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation and continuous flow reactors are often employed to enhance efficiency and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
3-(3,5-Dichloro-4-(difluoromethoxy)phenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of the acrylic acid moiety.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
3-(3,5-Dichloro-4-(difluoromethoxy)phenyl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism by which 3-(3,5-Dichloro-4-(difluoromethoxy)phenyl)acrylic acid exerts its effects involves interactions with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the context. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline: A related compound with similar substituents but different functional groups.
3,5-Dichloro-4-(difluoromethoxy)phenyl)boronic acid: Another related compound with a boronic acid group instead of an acrylic acid moiety.
Uniqueness
3-(3,5-Dichloro-4-(difluoromethoxy)phenyl)acrylic acid is unique due to its specific combination of dichloro and difluoromethoxy substituents on the phenyl ring, coupled with the acrylic acid moiety
Propiedades
Fórmula molecular |
C10H6Cl2F2O3 |
|---|---|
Peso molecular |
283.05 g/mol |
Nombre IUPAC |
(E)-3-[3,5-dichloro-4-(difluoromethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H6Cl2F2O3/c11-6-3-5(1-2-8(15)16)4-7(12)9(6)17-10(13)14/h1-4,10H,(H,15,16)/b2-1+ |
Clave InChI |
AWKICYBGHWPBPT-OWOJBTEDSA-N |
SMILES isomérico |
C1=C(C=C(C(=C1Cl)OC(F)F)Cl)/C=C/C(=O)O |
SMILES canónico |
C1=C(C=C(C(=C1Cl)OC(F)F)Cl)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



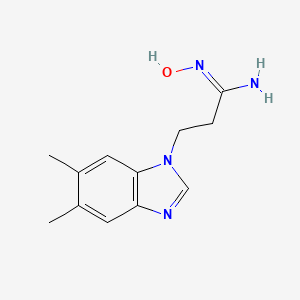
![8-(Trifluoromethyl)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-ol](/img/structure/B13727995.png)

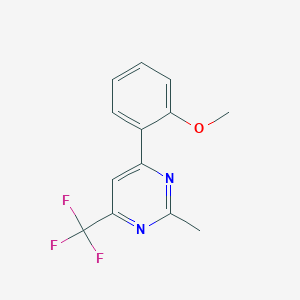
![1-[2-(3-Chloro-phenyl)-ethyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13728010.png)
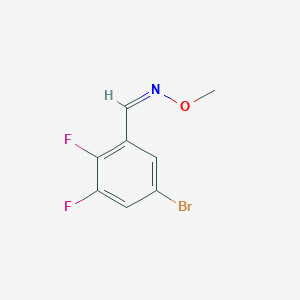
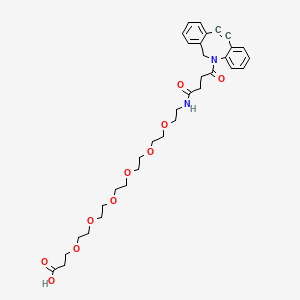
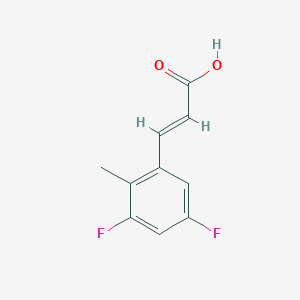

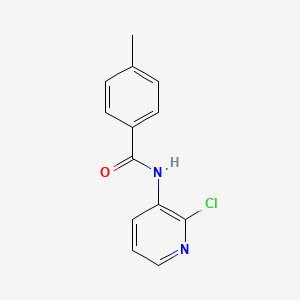
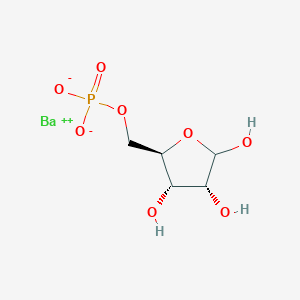

![4-[4-(Methylsulfonyl)benzyl]oxazolidine-2,5-dione](/img/structure/B13728057.png)
